molecular formula C15H26O2 B1596185 (E)-6,10-Dimethylundeca-5,9-dien-2-yl acetate CAS No. 3239-35-8

(E)-6,10-Dimethylundeca-5,9-dien-2-yl acetate

Cat. No.: B1596185
CAS No.: 3239-35-8
M. Wt: 238.37 g/mol
InChI Key: BXGLLMNDXKACMT-UHFFFAOYSA-N
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Description

(E)-6,10-Dimethylundeca-5,9-dien-2-yl acetate is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. It is an ester formed from the reaction of an alcohol and acetic acid, characterized by its unique structure that includes a double bond and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6,10-Dimethylundeca-5,9-dien-2-yl acetate typically involves the esterification of (E)-6,10-Dimethylundeca-5,9-dien-2-ol with acetic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-6,10-Dimethylundeca-5,9-dien-2-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester to its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles

Properties

IUPAC Name

6,10-dimethylundeca-5,9-dien-2-yl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-12(2)8-6-9-13(3)10-7-11-14(4)17-15(5)16/h8,10,14H,6-7,9,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGLLMNDXKACMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)CCC=C(C)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7052608
Record name 6,10-Dimethylundeca-5,9-dien-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7052608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91482-37-0
Record name 5,9-Undecadien-2-ol, 6,10-dimethyl-, 2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91482-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,10-Dimethylundeca-5,9-dien-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7052608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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